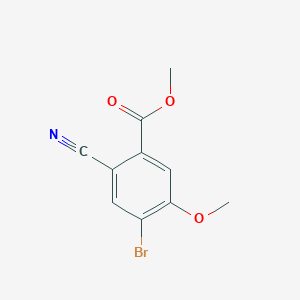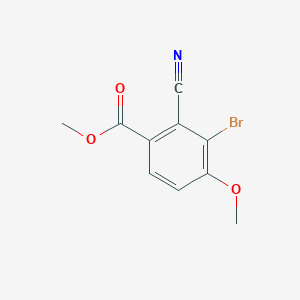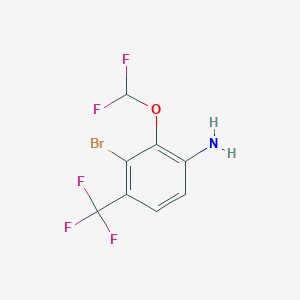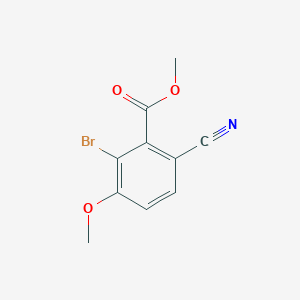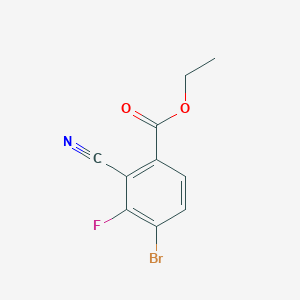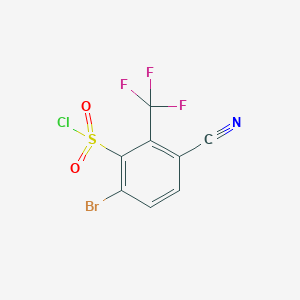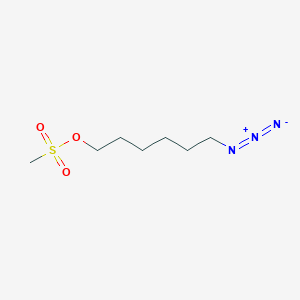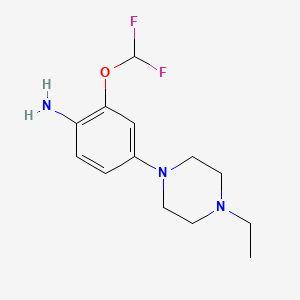
4-Bromo-2-ethynyl-1-methylbenzene
Overview
Description
“4-Bromo-2-ethynyl-1-methylbenzene” is a chemical compound with the molecular formula C9H7Br . It is also known by its IUPAC name, this compound .
Synthesis Analysis
The synthesis of “this compound” could potentially involve a multi-step process. One possible method could be through electrophilic aromatic substitution . This process typically involves two steps: the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate, followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a bromine atom, an ethynyl group, and a methyl group attached to it . The molecular weight of this compound is 195.06 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 195.06 g/mol, and it exists in a liquid state . The compound has a density of 1.42±0.1 g/cm3 .Scientific Research Applications
Synthesis and Characterization
In the realm of synthesis and chemical interactions, 4-Bromo-2-ethynyl-1-methylbenzene, along with its analogs, is a key intermediate in various synthetic pathways. The compound is utilized in the creation of organic electroluminescent materials, medicinal and pharmaceutical agents, and dyes. Its synthesis and purity are critical, often requiring sophisticated characterization techniques like IR and NMR spectrometry (Xuan et al., 2010). Additionally, the compound is involved in complex coupling reactions such as Sonogashira and Suzuki couplings, highlighting its role in creating biaryl derivatives and diethynylated benzene derivatives, crucial in various chemical synthesis processes (Hassaneen et al., 2015).
Thermochemical Properties
Understanding the thermochemical properties of halogen-substituted methylbenzenes is vital for their application in various industrial processes. Studies focusing on their vapor pressures, vaporization, fusion, and sublimation enthalpies provide insights into their stability and reactivity. These properties are meticulously measured and calculated using quantum-chemical methods, ensuring their accurate application in chemical manufacturing and other industrial uses (Verevkin et al., 2015).
Solid-State Interactions
The compound's interaction in solid-state structures is another intriguing aspect of its application. Its motifs and characteristics in crystal structures have been thoroughly investigated. For example, derivatives of tetraphenylmethane and tetraphenyladamantane substituted with bromo and ethynyl groups show unique motif-forming characteristics due to weak intermolecular interactions. Understanding these interactions is fundamental in crystal engineering and the design of novel materials (Guo et al., 2001).
Future Directions
properties
IUPAC Name |
4-bromo-2-ethynyl-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c1-3-8-6-9(10)5-4-7(8)2/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZZMPFQLCVJSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




